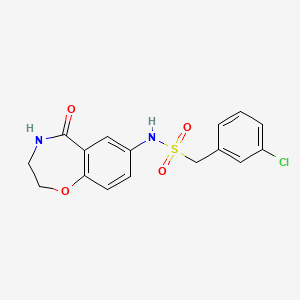

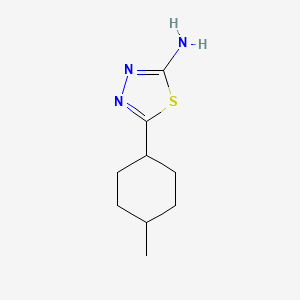

![molecular formula C17H17N3O3S B2471137 呋喃-2-基(4-(6-甲氧基苯并[d]噻唑-2-基)哌嗪-1-基)甲酮 CAS No. 897468-81-4](/img/structure/B2471137.png)

呋喃-2-基(4-(6-甲氧基苯并[d]噻唑-2-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

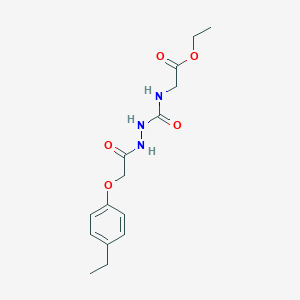

2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is a heterocyclic compound that combines a benzothiazole core with a piperazine ring and a furan moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

科学研究应用

抗菌活性

呋喃衍生物因其在对抗微生物耐药性这一全球性问题中展现出的潜力,已成为新型抗菌剂研究领域的热门候选药物 . 具体而言,呋喃核在创造新型抗菌剂方面发挥着至关重要的作用。研究人员已合成出多种含有呋喃结构的化合物,并评估了它们对抗革兰氏阳性菌和革兰氏阴性菌的活性。需要进一步研究以探索该化合物在对抗细菌感染方面的全部潜力。

抗癌潜力

基于呋喃的分子已证明具有多种治疗优势,包括抗癌特性 . 虽然对呋喃-2-基(4-(6-甲氧基苯并[d]噻唑-2-基)哌嗪-1-基)甲酮的具体研究有限,但其结构特征表明其具有潜在的抗肿瘤作用。研究人员可以探索其细胞毒性、诱导凋亡的特性以及与癌细胞系的相互作用。

抗炎和镇痛作用

呋喃衍生物因其抗炎和镇痛特性而受到研究 . 鉴于其结构相似性,呋喃-2-基(4-(6-甲氧基苯并[d]噻唑-2-基)哌嗪-1-基)甲酮可能也具有类似的作用。临床前研究可以揭示其调节炎症通路和缓解疼痛的能力。

抗病毒活性

呋喃已被证明具有作为抗病毒剂的潜力 . 虽然关于该化合物抗病毒潜力的具体数据很少,但进一步的研究可以探索其对抗特定病毒的有效性。研究其作用机制和与病毒蛋白的相互作用将具有重要意义。

抗焦虑和抗抑郁特性

呋喃骨架与抗焦虑和抗抑郁作用有关 . 虽然尚未进行广泛的研究,但呋喃-2-基(4-(6-甲氧基苯并[d]噻唑-2-基)哌嗪-1-基)甲酮可能表现出类似的药理活性。行为学测定和受体结合研究可以提供见解。

抗结核活性

虽然尚未直接探索呋喃-2-基(4-(6-甲氧基苯并[d]噻唑-2-基)哌嗪-1-基)甲酮的抗结核活性,但呋喃衍生物已被研究用于抗结核活性 . 协同努力可以评估其对抗结核分枝杆菌的有效性,并探索其作用机制。

作用机制

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is similar to the benzo[d]thiazol-2-yl group in the molecule, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where the benzothiazole derivative reacts with piperazine in the presence of a suitable solvent like ethanol.

Incorporation of the Furan Moiety: The f

属性

IUPAC Name |

furan-2-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-22-12-4-5-13-15(11-12)24-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHNXFGHVIWAPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

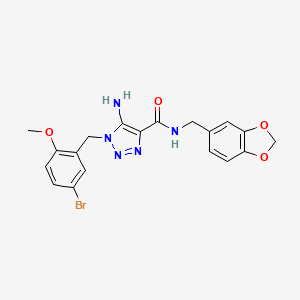

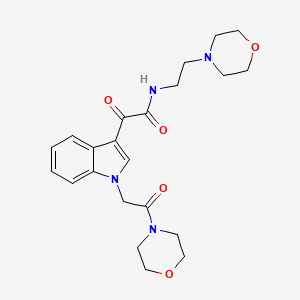

![4-ethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2471055.png)

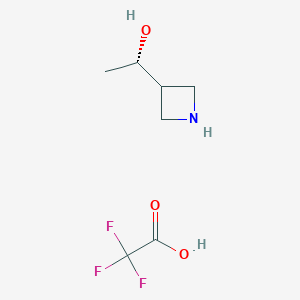

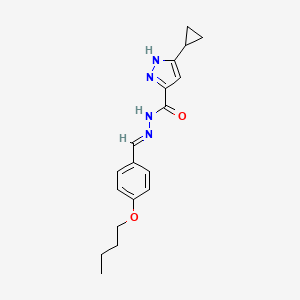

![(5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2471057.png)

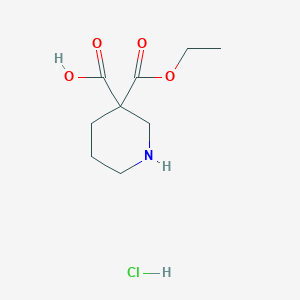

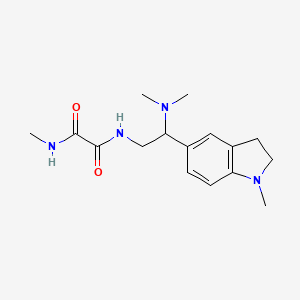

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide](/img/structure/B2471065.png)

![5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2471072.png)

![N-(4-bromophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2471077.png)